N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition results in changes in the transport of nucleosides across the cell membrane, affecting various cellular processes.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . The downstream effects of these changes can impact various cellular processes, including cell proliferation and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its inhibition of ENTs. This can result in altered nucleotide synthesis and adenosine regulation, potentially affecting cell proliferation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 2-fluorophenylamine with diethanolamine to form the piperazine core
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of catalysts and controlled reaction conditions to ensure the purity and consistency of the final product. Large-scale reactors and purification systems are employed to handle the chemical reactions and isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted piperazine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-(4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide
Uniqueness: N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2S/c1-29-17-6-4-5-16(15-17)24-21(28)20(27)23-9-10-25-11-13-26(14-12-25)19-8-3-2-7-18(19)22/h2-8,15H,9-14H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYIXNXUSVSBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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